Mylanta
CAS No.: 37317-08-1
Cat. No.: VC1797874
Molecular Formula: AlH8MgO5
Molecular Weight: 139.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37317-08-1 |
|---|---|
| Molecular Formula | AlH8MgO5 |
| Molecular Weight | 139.35 g/mol |
| Standard InChI | InChI=1S/Al.Mg.5H2O/h;;5*1H2/q;+2;;;;;/p-2 |
| Standard InChI Key | ADKOXSOCTOWDOP-UHFFFAOYSA-L |
| SMILES | O.O.O.[OH-].[OH-].[Mg+2].[Al] |
| Canonical SMILES | O.O.O.[OH-].[OH-].[Mg+2].[Al] |
Introduction
Chemical Composition and Formulations
| Formulation | Aluminum Hydroxide | Magnesium Hydroxide | Calcium Carbonate | Simethicone | Single Dose | Acid-Neutralizing Capacity |
|---|---|---|---|---|---|---|
| Mylanta Maximum Strength | 800 mg | 800 mg | - | 80 mg | 10 mL | 49.8 mEq |
| Mylanta Tonight | - | 270 mg | 800 mg | 80 mg | 10 mL | 24.1 mEq |
| Mylanta Coat & Cool® | - | 270 mg | 1,200 mg | 80 mg | 10 mL | 34.2 mEq |
The Maximum Strength formulation contains the highest concentration of traditional antacid components (aluminum hydroxide and magnesium hydroxide) while omitting calcium carbonate. This composition offers 45% greater acid-neutralizing capacity compared to competing products like TUMS . The Tonight and Coat & Cool variants incorporate calcium carbonate instead of aluminum hydroxide, with the latter containing a significantly higher concentration to provide "twice the coating power" of the Maximum Strength formula .
Mylanta Tablet Formulations
In addition to liquid preparations, Mylanta is available in tablet form, offering convenient administration options with distinct compositions as outlined in Table 2.
Table 2: Composition of Mylanta Tablet Formulations
| Formulation | Calcium Carbonate | Magnesium Hydroxide | Simethicone | Single Dose | Acid-Neutralizing Capacity |
|---|---|---|---|---|---|
| Mylanta ONE Tablets | 1000 mg | 270 mg | 80 mg | 1 tablet | 29.3 mEq |
| Mylanta Gas Mini Tablets | - | - | 125 mg | 3 mini tablets | N/A |
The ONE Tablets formulation combines calcium carbonate and magnesium hydroxide with simethicone, providing comprehensive symptom relief in a solid dosage form. The Gas Mini Tablets contain only simethicone at a higher concentration (125 mg), specifically targeting gas-related symptoms without acid-neutralizing properties .
Mechanism of Action
The therapeutic efficacy of Mylanta derives from the complementary mechanisms of its active ingredients, each addressing specific aspects of gastrointestinal disturbance.
Anti-Gas Component
Simethicone, the anti-gas component in Mylanta formulations, operates through an entirely different mechanism than the antacid ingredients. Rather than neutralizing acid, simethicone functions as a surfactant that decreases the surface tension of gas bubbles in the gastrointestinal tract .
By making gas bubbles more flexible, simethicone facilitates their coalescence into larger bubbles that can be more easily expelled through normal physiological processes. This mechanism effectively addresses symptoms related to excess gas, such as bloating, pressure, and discomfort, without affecting acid production or neutralization .
Pharmacological Properties
Pharmacokinetics
The pharmacokinetic properties of Mylanta's components vary significantly, influencing both efficacy duration and safety considerations.
Magnesium hydroxide undergoes partial absorption in the small intestine, with approximately 15-50% entering systemic circulation. The absorbed magnesium is rapidly eliminated through renal excretion, with clearance directly proportional to kidney function. This relatively efficient elimination pathway minimizes accumulation risk in patients with normal renal function but necessitates caution in those with kidney impairment .
Aluminum hydroxide demonstrates minimal systemic absorption (approximately 17-30% of the aluminum chloride formed during acid neutralization). The absorbed portion undergoes rapid renal elimination in patients with normal kidney function, though impaired clearance may occur in renal dysfunction .
Clinical Applications and Uses
Mylanta's primary clinical applications involve the symptomatic management of acid-related and gas-related gastrointestinal disturbances. The product is indicated for temporary relief of:
-
Heartburn
-
Acid indigestion
-
Sour stomach
-
Upset stomach associated with excess acidity
-
Abdominal discomfort due to gas
The combination of multiple active ingredients enables Mylanta to address symptom complexes rather than isolated symptoms, providing comprehensive relief for conditions involving both acid and gas disturbances. This versatility positions Mylanta as appropriate for acid reflux, indigestion following meals, and occasional gastroesophageal reflux disease (GERD) symptom management .
For maximum effectiveness, Mylanta is typically administered between meals and at bedtime, allowing optimal acid neutralization without interference from food-stimulated acid production. The product offers rapid symptom relief, with effects usually beginning within minutes of administration .
Dosage and Administration
Proper dosage and administration of Mylanta vary by formulation and patient characteristics. The manufacturer-recommended guidelines for each product variant are outlined below:
Drug Interactions
Mylanta demonstrates significant potential for drug interactions, primarily through mechanisms affecting gastrointestinal absorption of co-administered medications. The most extensively documented interactions involve:
Ranitidine Interaction
Research has demonstrated that concurrent administration of Mylanta with ranitidine significantly reduces the bioavailability of the latter. In a controlled study with six healthy volunteers, administration of ranitidine with Mylanta II reduced both maximum plasma ranitidine concentration and area under the curve by approximately one-third compared to ranitidine administered with water alone .
This interaction appears related to physical-chemical interference with ranitidine absorption rather than metabolism, as elimination parameters remained unchanged. The clinical implication is potential reduction in ranitidine efficacy when co-administered with Mylanta .
Research Findings and Clinical Studies
Scientific investigation of Mylanta has primarily focused on its interactions with other medications, acid-neutralizing capacity, and comparative efficacy against other antacids.
Drug Interaction Studies
The most significant research finding involves Mylanta's interaction with ranitidine. In a controlled crossover study, researchers measured ranitidine levels in six healthy volunteers after administration with either water alone or Mylanta II plus water. Results demonstrated that Mylanta co-administration reduced maximum plasma ranitidine concentration and area under the curve by approximately one-third without affecting elimination parameters. This finding has important clinical implications for patients using both medications concurrently .
Acid-Neutralizing Capacity Studies
Laboratory testing has established the acid-neutralizing capacity of various Mylanta formulations, with Maximum Strength liquid demonstrating 49.8 mEq neutralizing capacity per 10 mL dose. Comparative testing indicates this represents 45% greater neutralizing capacity than TUMS, positioning Mylanta Maximum Strength as one of the more potent over-the-counter antacid options available .
Palatability Studies
Several studies have evaluated the palatability of Mylanta compared to other liquid antacids. In one randomized controlled trial evaluating 22 liquid antacids, researchers found that regular strength Mylanta Lemon Twist and Mylanta Cherry Crème were rated most palatable among tested products. The study noted that while extra strength versions have twice the acid neutralizing capability (requiring half the volume per dose), palatability remains an important consideration for patient adherence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume